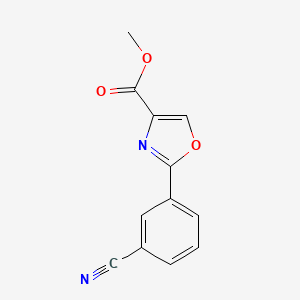

Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate

CAS No.: 1239589-18-4

Cat. No.: VC2577215

Molecular Formula: C12H8N2O3

Molecular Weight: 228.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1239589-18-4 |

|---|---|

| Molecular Formula | C12H8N2O3 |

| Molecular Weight | 228.2 g/mol |

| IUPAC Name | methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3 |

| Standard InChI Key | KJKNBDLOJVEXGD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=COC(=N1)C2=CC=CC(=C2)C#N |

| Canonical SMILES | COC(=O)C1=COC(=N1)C2=CC=CC(=C2)C#N |

Introduction

Chemical Properties and Structure

Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a crystalline compound with specific chemical and physical properties that make it relevant for various applications. The molecular structure consists of a central 1,3-oxazole ring with two key functional groups: a methyl carboxylate at position 4 and a 3-cyanophenyl group at position 2. The compound's structural characteristics contribute to its reactivity patterns and potential biological interactions.

Physical and Chemical Characteristics

The basic physical and chemical properties of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1239589-18-4 |

| Molecular Formula | C₁₂H₈N₂O₃ |

| Molecular Weight | 228.2 g/mol |

| IUPAC Name | methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3 |

| Standard InChIKey | KJKNBDLOJVEXGD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=COC(=N1)C2=CC=CC(=C2)C#N |

| PubChem Compound ID | 71758588 |

The compound contains multiple functional groups that contribute to its chemical reactivity, including the oxazole ring, which is an aromatic five-membered heterocycle containing both oxygen and nitrogen atoms, a methyl ester group, and a cyano group on the phenyl substituent .

Structural Features and Properties

The oxazole ring in this compound serves as an important structural component that influences its chemical behavior. The presence of the cyano group at the meta position of the phenyl ring provides specific electronic properties, potentially enhancing the compound's ability to interact with biological targets. The methyl carboxylate group at position 4 of the oxazole ring offers a site for further chemical modifications through transesterification or hydrolysis reactions.

Synthesis Methods

The synthesis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate involves several strategic steps focusing on the formation of the oxazole ring and incorporation of the cyanophenyl group. Various synthetic approaches can be employed, with specific reaction conditions playing crucial roles in determining yield and purity.

Related Synthesis Examples

Insights can be gained from the synthesis of similar compounds. For example, 4-cyanooxazole derivatives have been synthesized through a process involving simultaneous halogenation and cyclization with 2-fluorobenzylamine, which afforded an ester group-substituted oxazole derivative. This intermediate was subsequently hydrolyzed with aqueous sodium hydroxide, amidated with aqueous ammonia, and dehydrated with trifluoroacetic anhydride (TFAA) to yield the 4-cyanooxazole product .

These related synthetic approaches provide valuable procedural guidance for the preparation of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, although specific optimizations would be required for this particular structure.

Structure-Activity Relationships and Bioisosteres

Understanding the structure-activity relationships of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate provides insights into its potential biological functions and guides rational design of derivatives with enhanced properties.

Key Structural Elements

The biological and chemical properties of this compound are influenced by three key structural elements:

-

Oxazole Core: The central heterocyclic ring provides rigidity to the structure and influences electronic distribution, affecting interaction with biological targets.

-

3-Cyanophenyl Substituent: The cyano group at the meta position of the phenyl ring contributes to the compound's electronic properties and potential for hydrogen bonding. It has been observed that the cyano group can be superior to other options in terms of enhancing enzymatic activity .

-

Methyl Carboxylate Group: This functional group at position 4 provides a site for metabolism or further structural modifications through hydrolysis or transesterification reactions.

Bioisosteric Replacements

Research on related compounds suggests potential bioisosteric replacements that could modify the properties of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate. For example, a cyano group can function as a fluorine bioisostere, as demonstrated in studies of similar compounds where replacing an o-fluorine with a cyano group improved activity but deteriorated oral absorption .

Comparative Analysis with Related Compounds

Comparing Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate with structurally related compounds provides valuable insights into its potential properties and applications.

Comparison with Other Oxazole Derivatives

Several oxazole derivatives share structural similarities with Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, allowing for comparative analysis. The table below highlights key differences and similarities with related compounds:

This comparison demonstrates that small structural modifications to the oxazole scaffold can significantly impact biological activity and physicochemical properties.

Structure-Activity Trends in Similar Compounds

Research on related oxazole derivatives provides insights into how structural modifications might affect the properties of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate:

-

Position of the Cyano Group: The meta position of the cyano group on the phenyl ring may confer specific properties. Studies on similar compounds have shown that the cyano group can enhance enzymatic activity, with its position being crucial for optimal interaction with biological targets .

-

Carboxylate Ester Variations: Modifications to the ester group can affect both pharmacokinetic properties and biological activity, as demonstrated in related compounds where such changes influenced activity profiles .

-

Heterocycle Modifications: Changing the heterocyclic core from oxazole to related structures like oxadiazole alters electronic distribution and potentially biological activity profiles, as seen in comparable compounds .

These comparative insights suggest directions for potential structural modifications of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate to optimize its properties for specific applications.

Future Research Directions

Based on the analysis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate and related compounds, several promising research directions emerge for further investigation.

Biological Evaluation Opportunities

Comprehensive biological assessment of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate would be valuable to define its potential therapeutic applications:

-

Enzymatic Assays: Evaluating the compound against various enzyme targets based on the known activities of similar oxazole derivatives.

-

Cell-Based Screening: Testing against cancer cell lines, bacterial strains, or other disease models to identify potential therapeutic applications.

-

Structure-Based Drug Design: Utilizing computational methods to predict interactions with potential biological targets and guide rational design of derivatives.

-

Metabolism and Pharmacokinetic Studies: Investigating how the compound is processed in biological systems to assess its drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume